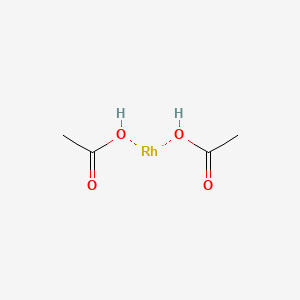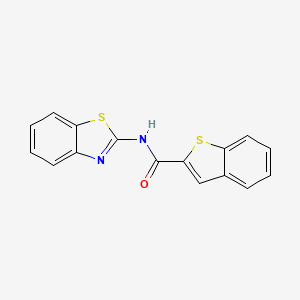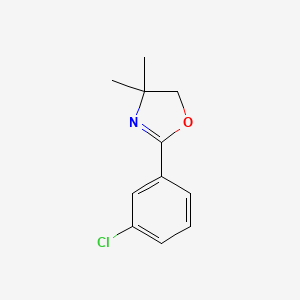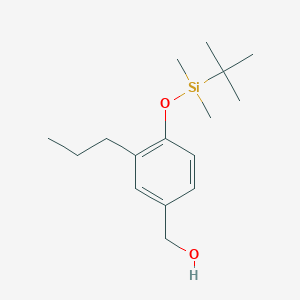
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is a synthetic organic compound that features a urea linkage between a cyanophenyl group and a pyridinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 3-(aminomethyl)pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl or pyridinyl groups.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
類似化合物との比較
Similar Compounds
- 1-(4-Cyanophenyl)-3-[(pyridin-2-yl)methyl]urea
- 1-(4-Cyanophenyl)-3-[(pyridin-4-yl)methyl]urea
- 1-(4-Cyanophenyl)-3-[(pyridin-3-yl)ethyl]urea
Uniqueness
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is unique due to the specific positioning of the cyanophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitrile group adds to its versatility in chemical reactions and potential interactions with biological targets.
特性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
1-(4-cyanophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C14H12N4O/c15-8-11-3-5-13(6-4-11)18-14(19)17-10-12-2-1-7-16-9-12/h1-7,9H,10H2,(H2,17,18,19) |
InChIキー |
ODYZVRBQRXJWLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


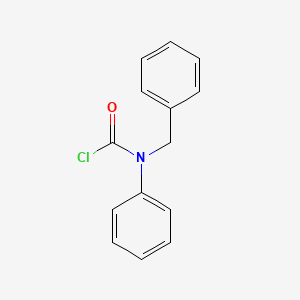

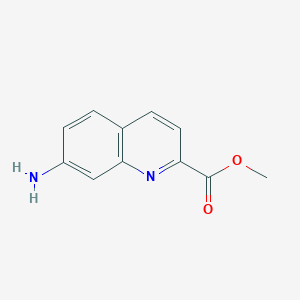
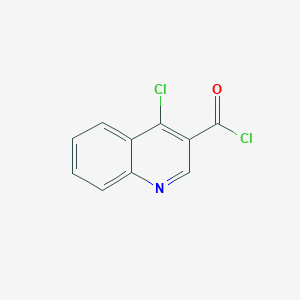
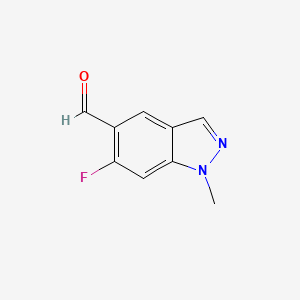
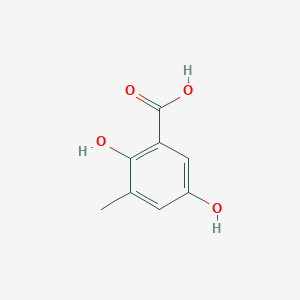
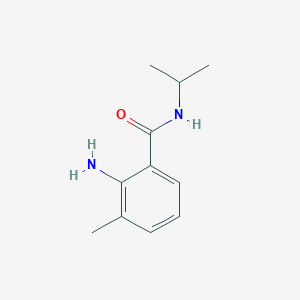
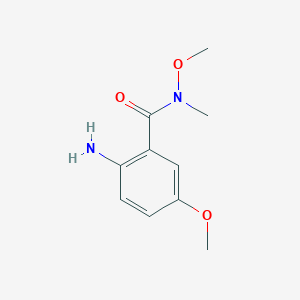
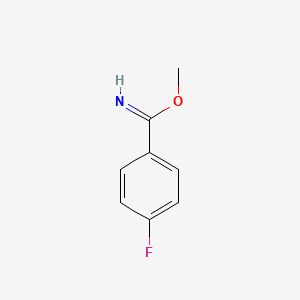
![N-Phenyl-N-[(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B8721411.png)
